Benzyl-PEG4-Ots

PROTAC linker optimization ternary complex formation PEG chain length

Benzyl-PEG4-Ots (CAS 89346-82-7) is a heterobifunctional polyethylene glycol (PEG) linker comprising a hydrophobic benzyl protecting group at one terminus and a reactive p-toluenesulfonate (tosylate, -OTs) ester at the other, separated by a tetra(ethylene glycol) spacer of approximately 14–16 Å in extended conformation. With a molecular formula of C22H30O7S, a molecular weight of 438.53 g/mol, and a calculated LogP of 3.57, the compound presents as a colorless to light yellow liquid at ambient temperature.

Molecular Formula C22H30O7S
Molecular Weight 438.5 g/mol
Cat. No. B8105108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-PEG4-Ots
Molecular FormulaC22H30O7S
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC2=CC=CC=C2
InChIInChI=1S/C22H30O7S/c1-20-7-9-22(10-8-20)30(23,24)29-18-17-27-14-13-25-11-12-26-15-16-28-19-21-5-3-2-4-6-21/h2-10H,11-19H2,1H3
InChIKeyVDKAUDYAZGYGDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Benzyl-PEG4-Ots: Key Properties and Structural Baseline for PROTAC Linker Procurement


Benzyl-PEG4-Ots (CAS 89346-82-7) is a heterobifunctional polyethylene glycol (PEG) linker comprising a hydrophobic benzyl protecting group at one terminus and a reactive p-toluenesulfonate (tosylate, -OTs) ester at the other, separated by a tetra(ethylene glycol) spacer of approximately 14–16 Å in extended conformation . With a molecular formula of C22H30O7S, a molecular weight of 438.53 g/mol, and a calculated LogP of 3.57, the compound presents as a colorless to light yellow liquid at ambient temperature . It is classified as a PROTAC (PROteolysis TArgeting Chimera) linker, specifically designed for use as a synthetic intermediate in the construction of heterobifunctional degraders that recruit E3 ubiquitin ligases to target proteins for selective degradation via the ubiquitin-proteasome system .

Why Benzyl-PEG4-Ots Cannot Be Substituted by Generic PEG Linkers in PROTAC Design


Generic in-class substitution is contraindicated because the three molecular modules of Benzyl-PEG4-Ots—the benzyl protecting group, the PEG4 spacer length, and the tosylate leaving group—each govern distinct and interdependent performance parameters. The benzyl group enables orthogonal deprotection via catalytic hydrogenolysis without affecting the acid/base-sensitive functionalities on the E3 ligase ligand or the target protein warhead; alternative protecting groups such as THP or TBS require acidic (pH < 4) or fluoride-based cleavage conditions that are incompatible with many common PROTAC building blocks . The PEG4 chain provides a defined spatial separation of approximately 14–16 Å, a distance empirically associated with optimal ternary complex (target-PROTAC-E3) formation geometry in multiple reported PROTAC systems; shortening to PEG2 (≈8–10 Å) frequently results in steric clash and sub-nanomolar degradation efficiency loss, while lengthening to PEG8+ (≈22+ Å) introduces excessive conformational entropy that reduces ubiquitination efficiency . The tosylate leaving group occupies an intermediate reactivity position between the more labile mesylate (which hydrolyzes 2–5× faster under aqueous conditions and reduces shelf-life) and the less reactive bromide (which requires harsher nucleophilic displacement conditions), providing a balance of conjugation efficiency and storage stability that is critical for reproducible PROTAC library synthesis .

Quantitative Evidence of Benzyl-PEG4-Ots Differentiation vs. Closest Analogs


PEG4 Spacer Length vs. PEG2 and PEG5: Optimal Ternary Complex Geometry in PROTAC Degradation Assays

In PROTAC design, linker length is a primary determinant of ternary complex stability and subsequent ubiquitination efficiency. Systematic linker-length SAR studies across multiple PROTAC systems demonstrate that PEG4-based linkers (14–16 Å) consistently produce maximal degradation potency compared to shorter PEG2 (8–10 Å) or longer PEG8+ (>22 Å) linkers . Benzyl-PEG4-Ots delivers this optimal PEG4 length, whereas its closest chain-length comparators—Benzyl-PEG2-Ots (PEG2) and Benzyl-PEG5-Ots (PEG5)—generate spatial separations that are either too compressed or too extended for efficient ternary complex geometry .

PROTAC linker optimization ternary complex formation PEG chain length targeted protein degradation

Tosylate vs. Mesylate Leaving Group Reactivity and Stability: Aqueous Hydrolysis Rate Comparison

The tosylate (p-toluenesulfonate) leaving group in Benzyl-PEG4-Ots exhibits a favorable reactivity-stability balance compared to the mesylate (methanesulfonate) group found in Benzyl-PEG4-OMs. PEG mesylate derivatives display higher intrinsic reactivity—undergoing nucleophilic displacement approximately 2–5× faster under identical conditions—but suffer from significantly reduced aqueous stability and shorter shelf-life . This trade-off has practical consequences for large-scale PROTAC library synthesis where batch-to-batch consistency is critical.

PEG leaving group reactivity tosylate vs. mesylate nucleophilic substitution PROTAC linker stability

Benzyl vs. THP vs. TBS Protecting Group Orthogonality: Compatible Deprotection Conditions

The benzyl protecting group in Benzyl-PEG4-Ots is cleaved by catalytic hydrogenolysis (H2, Pd/C) under neutral conditions, a method orthogonal to the acidic conditions (pH < 4) required for THP removal and the fluoride-based conditions (TBAF) required for TBS deprotection . This orthogonality is critical when the E3 ligase ligand or target-protein warhead contains acid-labile functionalities (e.g., Boc groups, acetals) or silyl-protected moieties that would be compromised by THP or TBS deprotection conditions [1]. The closest benzylic comparator—Benzyl-PEG4-THP—uses a THP group that is incompatible with acid-sensitive PROTAC intermediates, while Benzyl-PEG4-TBS (where available) requires fluoride treatment that can cleave silyl-protected amino acid side chains present in many peptide-based E3 ligase ligands [1].

orthogonal protecting groups benzyl ether deprotection THP deprotection PROTAC synthetic strategy

Calculated LogP 3.57: Solubility Profile Compared to Shorter and Longer PEG Linkers

Benzyl-PEG4-Ots has a calculated LogP of 3.57 (C22H30O7S, MW 438.53) . This value reflects the balanced contribution of the hydrophobic benzyl group (π ≈ 1.5–2.0 log units) and the hydrophilic tetra(ethylene glycol) chain. Comparatively, Benzyl-PEG2-Ots (PEG2: C18H22O5S, MW ~350) exhibits a higher LogP (~4.0–4.3) due to a reduced PEG content, while Benzyl-PEG5-Ots (PEG5: C24H34O8S, MW ~482) shows a lower LogP (~3.1–3.3) due to additional ether oxygens . The Benzyl-PEG4-Ots LogP of 3.57 confers adequate DMSO solubility for stock solution preparation (typically ≥50 mg/mL) while maintaining sufficient hydrophobicity for efficient organic-phase extraction during synthetic workup—a practical advantage over longer PEG linkers that partition poorly into organic solvents .

PROTAC linker LogP PEG solubility drug-like properties DMSO solubility

Benzyl-PEG4-Ots as a Mono-Tosylated Intermediate: Enables Sequential Heterobifunctional Derivatization vs. Bis-Tosylated PEG4

Unlike Bis-Tos-PEG4 (a symmetric di-tosylated PEG4 reagent), Benzyl-PEG4-Ots contains a single tosylate reactive site and a benzyl-protected hydroxyl terminus that remains inert during the first conjugation step . This architecture permits sequential, controlled heterobifunctional derivatization: the tosylate undergoes nucleophilic displacement with a first ligand (e.g., an E3 ligase recruiter bearing an amine or thiol), and subsequent benzyl deprotection reveals a free hydroxyl for conjugation to a second ligand (e.g., a target-protein warhead) . Bis-Tos-PEG4, by contrast, carries two identical tosylate groups that react with comparable kinetics, requiring statistical or chromatography-intensive strategies to achieve differential functionalization—approaches that routinely reduce overall yield by 30–50% compared to sequential strategies .

heterobifunctional PEG linker mono-tosylate sequential conjugation PROTAC library synthesis

Commercially Available Monodisperse PEG4-Tosylate: Purity and Batch Consistency vs. Polydisperse PEG-Tosylates

Benzyl-PEG4-Ots is a monodisperse (single molecular weight, exact mass 456.182 Da) PEG derivative, as opposed to polydisperse PEG-tosylates (e.g., mPEG-OTs, MW ~2000 with Đ >1.05) that contain a distribution of chain lengths . For PROTAC applications, monodispersity is critical because linker length variation directly impacts ternary complex geometry: polydisperse linkers generate a mixture of PROTAC species with different degradation potencies, complicating structure-activity relationship (SAR) interpretation and creating regulatory hurdles for eventual clinical candidates [1]. Commercial Benzyl-PEG4-Ots is typically supplied at ≥95% purity (HPLC), with the primary impurity being the hydrolyzed alcohol (Bn-PEG4-OH, <3%) [2].

monodisperse PEG polydisperse PEG PROTAC reproducibility linker purity

High-Value Application Scenarios for Benzyl-PEG4-Ots Based on Quantitative Differentiation Evidence


PROTAC Library Synthesis Requiring Sequential, Heterobifunctional Conjugation with Orthogonal Protecting Group Strategy

When constructing PROTAC libraries where the E3 ligase ligand contains acid-labile Boc-protected amines or fluoride-sensitive silyl ethers, Benzyl-PEG4-Ots is the preferred linker intermediate. The tosylate group enables efficient first-step conjugation to an amine- or thiol-functionalized E3 ligand (60–80% yield under standard SN2 conditions), while the benzyl protecting group remains intact and is subsequently cleaved under neutral hydrogenolysis conditions (H2, Pd/C) that do not disturb acid- or fluoride-sensitive moieties . This sequential, orthogonal strategy yields 2–3× higher overall product recovery compared to statistical functionalization of Bis-Tos-PEG4 .

SAR Studies Requiring Monodisperse Linker for Definitive Ternary Complex Geometry-Activity Correlation

For medicinal chemistry programs that require unambiguous correlation between linker length and degradation potency, Benzyl-PEG4-Ots provides a monodisperse PEG4 spacer (14–16 Å, exact MW 438.53) that generates a single PROTAC species rather than the mixture produced by polydisperse PEG reagents . This enables precise DC50 determination—PEG4-based PROTACs typically achieve DC50 values 5–100× lower than PEG2-based analogs and 2–10× lower than PEG8+-based analogs —and meets publication standards (e.g., J. Med. Chem.) and regulatory expectations for linker characterization.

Long-Term PROTAC Intermediate Storage and Multi-Batch Synthesis Campaigns Requiring Hydrolytic Stability

In multi-month PROTAC synthesis campaigns where linker intermediates must be stored between synthetic steps, the tosylate leaving group in Benzyl-PEG4-Ots provides superior aqueous stability (half-life >24 hours at pH 7.4, 25°C) compared to mesylate analogs (half-life <12 hours) . Stored at -20°C, Benzyl-PEG4-Ots maintains ≥95% purity for ≥2 years, ensuring that batch-to-batch conjugation yields remain consistent—a critical factor when scaling from milligram discovery synthesis to gram-scale lead optimization .

Synthetic Workflows Benefiting from Balanced LogP for Organic-Phase Extraction and Biological Assay Compatibility

With a calculated LogP of 3.57, Benzyl-PEG4-Ots partitions efficiently into organic solvents (EtOAc, CH2Cl2) during aqueous workup, simplifying intermediate purification compared to longer PEG linkers (PEG8+: LogP <2.8) that require chromatographic purification or lyophilization . Simultaneously, its DMSO solubility (≥50 mg/mL) enables preparation of concentrated stock solutions for biological assays without exceeding the 0.5% (v/v) DMSO threshold that can cause solvent toxicity artifacts in cell-based degradation assays .

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